mercury CAS No. 112166-54-8](/img/structure/B14318694.png)
[(4-Methylphenyl)methyl](phenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)methylmercury is an organomercury compound that features a mercury atom bonded to a phenyl group and a 4-methylphenylmethyl group. Organomercury compounds are known for their unique chemical properties and applications, particularly in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methylmercury typically involves the reaction of phenylmercury chloride with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the 4-methylbenzyl group.
Industrial Production Methods
Industrial production of (4-Methylphenyl)methylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-Methylphenyl)methylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl and 4-methylphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives.
科学的研究の応用
(4-Methylphenyl)methylmercury has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4-Methylphenyl)methylmercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the phenyl and 4-methylphenylmethyl groups can participate in π-π interactions with aromatic residues in biological molecules.
類似化合物との比較
Similar Compounds
Phenylmercury chloride: A simpler organomercury compound with a single phenyl group bonded to mercury.
Methylmercury: Contains a methyl group bonded to mercury and is known for its neurotoxic effects.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some vaccines as a preservative.
Uniqueness
(4-Methylphenyl)methylmercury is unique due to the presence of both phenyl and 4-methylphenylmethyl groups, which confer distinct chemical properties and reactivity. This dual-substituent structure allows for a broader range of chemical reactions and applications compared to simpler organomercury compounds.
特性
CAS番号 |
112166-54-8 |
|---|---|
分子式 |
C14H14Hg |
分子量 |
382.85 g/mol |
IUPAC名 |
(4-methylphenyl)methyl-phenylmercury |
InChI |
InChI=1S/C8H9.C6H5.Hg/c1-7-3-5-8(2)6-4-7;1-2-4-6-5-3-1;/h3-6H,1H2,2H3;1-5H; |
InChIキー |
FKSHHBZMOSYFPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C[Hg]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


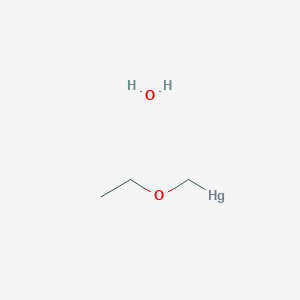
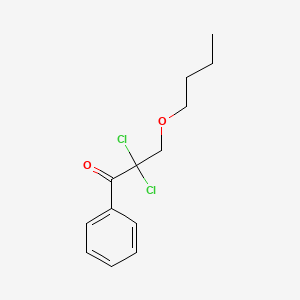
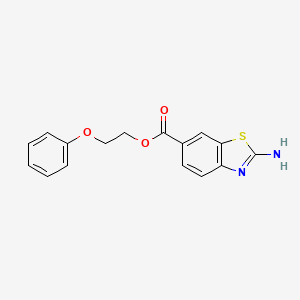

![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)


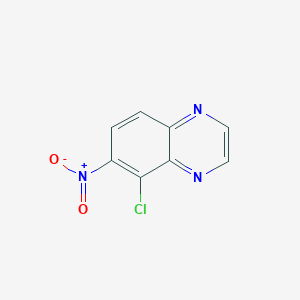


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
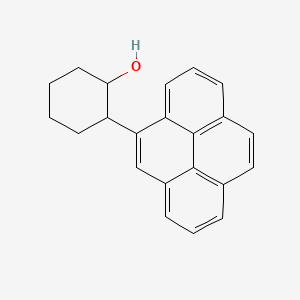

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
